5-(4-Isocyanatophenyl)pyrazin-2(1H)-one
Description
5-(4-Isocyanatophenyl)pyrazin-2(1H)-one is a pyrazinone derivative featuring a 4-isocyanatophenyl substituent at the 5-position of the pyrazin-2(1H)-one core. The isocyanate (-NCO) group is highly reactive, enabling covalent interactions with nucleophiles like amines or alcohols, which is valuable in drug design for irreversible binding to biological targets or as a synthetic intermediate for urea/thiourea formation .
Properties
CAS No. |
89541-67-3 |
|---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
5-(4-isocyanatophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7N3O2/c15-7-14-9-3-1-8(2-4-9)10-5-13-11(16)6-12-10/h1-6H,(H,13,16) |
InChI Key |
WZMVLXLDHNXDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Reactivity: The isocyanate group in the target compound distinguishes it from derivatives with halides (Cl, F), nitro (-NO2), or cyano (-CN) groups. Unlike these substituents, the NCO group participates in covalent bond formation, enabling applications in targeted therapies .
- Biological Activity : Derivatives with trifluoromethyl (-CF3) or trimethoxyphenyl groups exhibit strong kinase inhibition (e.g., PDGFRβ IC50 < µM) due to enhanced hydrophobic interactions . In contrast, the isocyanate’s covalent binding may improve target residence time but could increase off-target effects.
- Pharmacokinetics : Acetamido-substituted derivatives like SK&F 94120 demonstrate optimized plasma stability, whereas nitro or isocyanate groups may require prodrug strategies to mitigate reactivity .
Physicochemical Properties
| Property | 5-(4-Isocyanatophenyl)pyrazin-2(1H)-one | 5-(4-CF3-phenyl)pyrazin-2(1H)-one | SK&F 94120 (4-acetamidophenyl) |
|---|---|---|---|
| Molecular Weight | ~269.23 g/mol | ~298.25 g/mol | ~245.25 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (high lipophilicity) | ~1.8 (low lipophilicity) |
| Solubility | Low (organic solvents) | Very low | Moderate (aqueous buffers) |
| Reactivity | High (NCO group) | Low | Low |
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